molecular formula C11H17NO5 B14470171 Dimethyl (1-formylpiperidin-2-yl)propanedioate CAS No. 71602-43-2

Dimethyl (1-formylpiperidin-2-yl)propanedioate

Cat. No.: B14470171
CAS No.: 71602-43-2
M. Wt: 243.26 g/mol
InChI Key: ZHEWUCDZUVCTMK-UHFFFAOYSA-N
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Description

Dimethyl (1-formylpiperidin-2-yl)propanedioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1-formylpiperidin-2-yl)propanedioate typically involves the reaction of piperidine derivatives with formylating agents and esterification processes. One common method includes the reaction of 2-piperidone with formic acid and methanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-formylpiperidin-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimethyl (1-formylpiperidin-2-yl)propanedioate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (1-formylpiperidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The piperidine ring structure allows the compound to interact with biological macromolecules, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (1-formylpiperidin-2-yl)propanedioate is unique due to its specific combination of a formyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

71602-43-2

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

dimethyl 2-(1-formylpiperidin-2-yl)propanedioate

InChI

InChI=1S/C11H17NO5/c1-16-10(14)9(11(15)17-2)8-5-3-4-6-12(8)7-13/h7-9H,3-6H2,1-2H3

InChI Key

ZHEWUCDZUVCTMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCCN1C=O)C(=O)OC

Origin of Product

United States

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